molecular formula C12H20N2O3 B8111684 [(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone

Cat. No.: B8111684
M. Wt: 240.30 g/mol
InChI Key: SHZQWUPOMDERFM-GARJFASQSA-N
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Description

The compound identified as “[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields

Preparation Methods

The synthesis of [(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone involves specific synthetic routes and reaction conditions. The preparation methods typically include multi-step organic synthesis, which may involve the use of catalysts, solvents, and controlled reaction environments. Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules and its potential effects on cellular processes. In medicine, this compound could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways. Industrial applications may include its use in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of [(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its application. Understanding the mechanism of action is crucial for elucidating the compound’s effects and potential therapeutic uses.

Comparison with Similar Compounds

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar functional groups. The comparison can reveal differences in reactivity, biological activity, and potential applications. Some similar compounds may include those listed in the PubChem database with structural similarities to this compound.

Properties

IUPAC Name

[(3aS,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-12(14-2-5-16-6-3-14)10-7-13-8-11-9(10)1-4-17-11/h9-11,13H,1-8H2/t9-,10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZQWUPOMDERFM-GARJFASQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H]1[C@H](CNC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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